

Physical properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1334244

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An In-depth Technical Guide to the Physical Properties of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**

Introduction

In the landscape of modern chemical synthesis, fluorinated heterocyclic compounds represent a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms and trifluoromethyl groups into a pyridine scaffold can dramatically alter a molecule's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.^{[1][2]} **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** is a prime exemplar of this molecular architecture. Its highly electronegative substituents create a unique electronic profile, making it a valuable and reactive building block for the synthesis of complex, high-value target molecules.^{[1][3]}

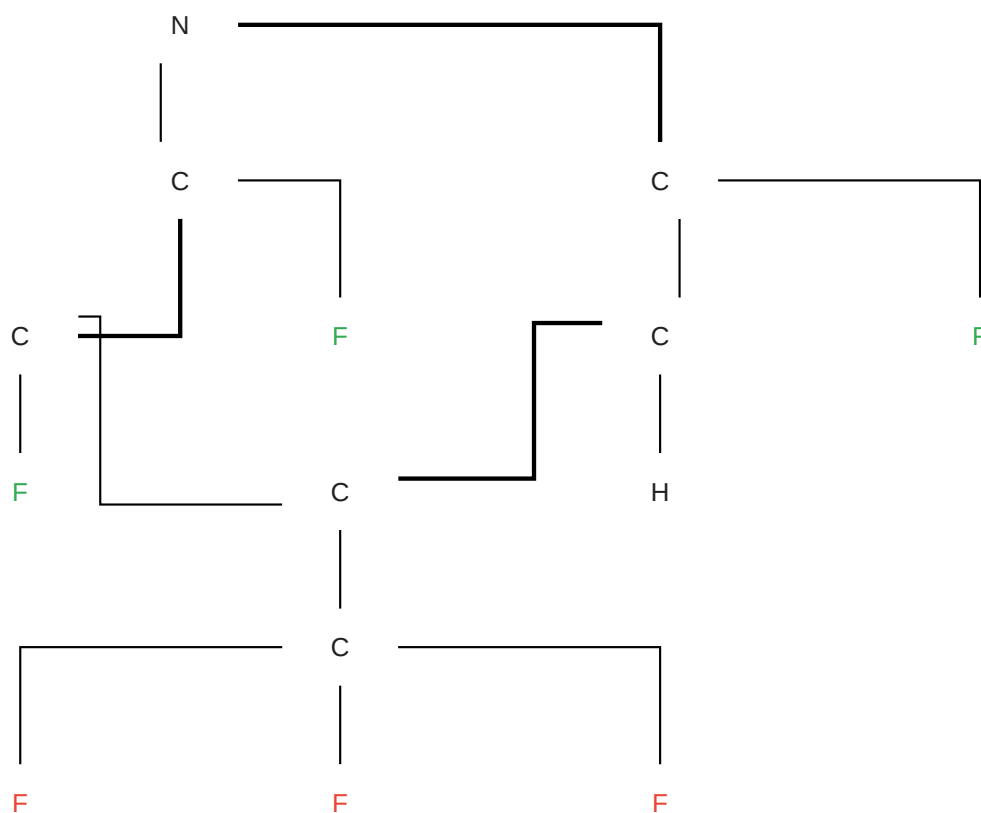
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to provide a synthesized overview of the physical properties of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**, grounded in available data and expert analysis. We will delve into its core physicochemical characteristics, offer insights into its anticipated spectroscopic profile, outline standardized methods for property verification, and provide essential safety protocols. This document is designed to empower scientists to handle, utilize, and modify this versatile reagent with confidence and precision.

Molecular Structure and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The structural and identifying information for **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** is summarized below.

Identifier	Value	Source(s)
CAS Number	84940-46-5	[4] [5] [6] [7]
Molecular Formula	C ₆ HF ₆ N	[4] [5] [6]
Molecular Weight	201.07 g/mol	[5] [6] [7]
IUPAC Name	2,3,6-trifluoro-4-(trifluoromethyl)pyridine	[7]
InChI Key	DODFHNWFNCGXOW-UHFFFAOYSA-N	[7]
SMILES	<chem>FC1=NC(F)=C(F)C(C(F)(F)F)=C1</chem>	[4]
Synonyms	2,3,6-trifluoro-4-trifluoromethyl pyridine	[7]

To visualize the spatial arrangement and connectivity of its atoms, the following diagram represents the two-dimensional structure of the molecule.



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Caption: 2D structure of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**.

Physicochemical Properties

The physical properties of a reagent are critical parameters that dictate its handling, reaction conditions, and purification strategies. The table below consolidates the key physicochemical data available for **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**.

Property	Value	Source(s)
Physical State	Solid	[4]
Boiling Point	102-104 °C	[6]
104-106 °C	[7]	
Density	1.563 g/mL at 25 °C	[6]
1.579 g/mL	[7]	
Refractive Index (n _{20/D})	1.377	[6]
1.3774	[7]	
Flash Point	98 °F (36.7 °C)	[6]
Purity (Commercial)	≥95%, ≥97%	[4][7]

Discussion of Properties:

- **Physical State:** The compound is noted to be a solid at standard temperature and pressure, which is an important consideration for weighing and transfer.[4]
- **Boiling Point & Density:** The slight variations in reported boiling point and density are likely attributable to differences in the purity of the samples tested or minor variations in measurement conditions between suppliers.[6][7] A boiling point of approximately 104 °C indicates moderate volatility.
- **Solubility:** While specific solubility data is not widely published, its highly fluorinated structure suggests it will have good solubility in common organic solvents (e.g., ethers, halogenated solvents, and ketones) and low solubility in aqueous media. This behavior is typical for similar fluorinated organic molecules.[8]
- **Flash Point:** With a flash point of ~37 °C, the compound is classified as a flammable liquid, requiring appropriate precautions to avoid ignition sources.[6]

Anticipated Spectroscopic Characterization

While a comprehensive, peer-reviewed spectroscopic analysis for this specific molecule is not readily available in the public literature, we can predict its characteristic spectral features based on its structure and data from analogous fluorinated pyridines.^{[9][10][11]} Such analysis is crucial for reaction monitoring and quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - ¹H NMR: A single signal is expected for the lone aromatic proton at the C5 position. This signal would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to coupling with the adjacent fluorine atoms at C3 and C6.
 - ¹⁹F NMR: This is the most informative NMR technique for this compound. Four distinct signals are anticipated: one for the CF₃ group (likely a singlet or a narrow multiplet) and three separate signals for the aromatic fluorine atoms at C2, C3, and C6. Significant fluorine-fluorine (F-F) coupling would be observed between these aromatic fluorines, providing definitive structural confirmation.
 - ¹³C NMR: Six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon are expected. All carbon signals will exhibit coupling with attached and nearby fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex splitting patterns that are highly characteristic of the substitution pattern.
- Infrared (IR) Spectroscopy The IR spectrum should display strong, characteristic absorption bands corresponding to:
 - C-F stretching: Intense bands in the 1100-1350 cm⁻¹ region, typical for trifluoromethyl and aryl-fluoride bonds.
 - C=N and C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
- Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. Common fragmentation patterns would likely involve the loss of fluorine atoms or the entire CF₃ group.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, the physical properties of **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine** should be verified using standardized laboratory procedures.

Workflow for Property Verification

Caption: Standard workflow for verifying key physical properties.

1. Determination of Density using a Pycnometer

- Principle: This method relies on accurately measuring the mass of a precise volume of the substance.
- Methodology:
 - Clean and dry a pycnometer of known volume (e.g., 5 mL) and record its empty mass (m_1).
 - Fill the pycnometer with the sample, ensuring no air bubbles are present. If the compound is solid, it must be melted first, and the temperature must be carefully controlled and recorded.
 - Record the mass of the pycnometer filled with the sample (m_2).
 - Calculate the density (ρ) using the formula: $\rho = (m_2 - m_1) / V$, where V is the calibrated volume of the pycnometer.
 - The measurement should be performed at a constant, recorded temperature (e.g., 25 °C).

2. Determination of Boiling Point by Distillation

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- Methodology:

- Set up a simple distillation apparatus using a round-bottom flask, a condenser, and a collection flask.
- Place a small volume of the sample in the distillation flask with boiling chips.
- Position a thermometer so that the top of the bulb is level with the side arm of the distillation head.
- Heat the flask gently.
- Record the temperature at which a steady distillation rate is achieved and vapor and condensate are in equilibrium. This temperature range is the boiling point.
- Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

3. Measurement of Refractive Index using an Abbe Refractometer

- Principle: The refractive index measures how light bends as it passes through the substance and is a characteristic constant.
- Methodology:
 - Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
 - Ensure the prism temperature is controlled, typically at 20 °C.
 - Apply a few drops of the liquid sample to the lower prism.
 - Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - Read the refractive index value directly from the instrument's scale.

Safety, Handling, and Storage

Due to its chemical nature and reactivity, proper safety protocols are mandatory when working with **2,3,6-Trifluoro-4-(trifluoromethyl)pyridine**.

- Hazard Identification:
 - Flammability: The compound is a flammable liquid and vapor.[6][12] Keep away from heat, sparks, open flames, and hot surfaces.[13][14]
 - Toxicity: It is considered toxic if swallowed and may cause respiratory irritation.[6][13]
 - Irritation: Causes skin and serious eye irritation.[14][15]
- Recommended Handling Procedures:
 - Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1]
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[1][13]
 - Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal. [14]
- Storage:
 - Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[1][14]
 - Keep the container tightly sealed to prevent moisture ingress and evaporation.[14]

Conclusion

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a highly functionalized building block with a distinct set of physical properties defined by its extensive fluorination. Its moderate boiling point, high density, and status as a flammable liquid are key parameters that inform its practical application in a research setting. While detailed spectroscopic data requires experimental

acquisition, its anticipated NMR and IR signatures provide a reliable basis for its identification and characterization. By adhering to the standardized protocols for property determination and the stringent safety measures outlined in this guide, researchers can effectively and safely leverage the unique reactivity of this compound to advance the fields of medicinal chemistry, materials science, and agricultural science.

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References

- 1. 2,3,4-Trichloro-6-(trifluoromethyl)pyridine|CAS 1214344-06-5 [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | VSNCHEM [vsncchem.com]
- 5. 2,3,6-TRIFLUORO-4-(TRIFLUOROMETHYL)PYRIDINE | 84940-46-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 8. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. bg.cpachem.com [bg.cpachem.com]

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